molecular formula C10H12ClNO2 B13002080 Methyl 2-((2-chlorophenyl)(methyl)amino)acetate

Methyl 2-((2-chlorophenyl)(methyl)amino)acetate

Cat. No.: B13002080
M. Wt: 213.66 g/mol
InChI Key: ADWQLLQATVCOQH-UHFFFAOYSA-N
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Description

Methyl 2-((2-chlorophenyl)(methyl)amino)acetate is a chemical compound with the molecular formula C 10 H 12 ClNO 2 and a molecular weight of 213.66 g/mol . This ester derivative features a chlorophenyl group and is supplied with a documented CAS number of 1218527-94-6 . As a building block in organic synthesis and medicinal chemistry research, this compound serves as a valuable precursor for the development of more complex molecules. Its structural motifs are commonly explored in the synthesis of compounds with potential pharmacological interest, similar to other derivatives such as thienopyridine-containing acetates and enantiopure aminoacetates . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound in their investigations to explore new chemical spaces and develop novel substances. Always refer to the Safety Data Sheet (SDS) and Certificate of Analysis for specific handling, storage, and lot-specific data prior to use.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 2-(2-chloro-N-methylanilino)acetate

InChI

InChI=1S/C10H12ClNO2/c1-12(7-10(13)14-2)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3

InChI Key

ADWQLLQATVCOQH-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OC)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-chlorophenyl)(methyl)amino)acetate typically involves the reaction of 2-chlorobenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Product Yield Notes
1M HCl (reflux, 4h)2-((2-chlorophenyl)(methyl)amino)acetic acid89%Acidic hydrolysis preserves the amine.
1M NaOH (rt, 2h)Sodium salt of the carboxylic acid92%Requires neutralization for isolation.

Hydrolysis kinetics are influenced by steric hindrance from the 2-chlorophenyl group, slowing reaction rates compared to unsubstituted analogs .

Amine Functionalization

The tertiary amine participates in alkylation and acylation:

Acylation

Reaction with acetyl chloride in dichloromethane yields N-acetyl derivatives:

Compound+CH3COClEt3NMethyl 2 2 chlorophenyl acetyl methyl amino acetate(78% yield)[9]\text{Compound}+\text{CH}_3\text{COCl}\xrightarrow{\text{Et}_3\text{N}}\text{Methyl 2 2 chlorophenyl acetyl methyl amino acetate}\quad (78\%\text{ yield})[9]

Alkylation

Using methyl iodide in DMF with K2_2CO3_3:

Compound+CH3IQuaternary ammonium salt(65% yield)[9]\text{Compound}+\text{CH}_3\text{I}\rightarrow \text{Quaternary ammonium salt}\quad (65\%\text{ yield})[9]

Nucleophilic Aromatic Substitution (NAS)

The 2-chlorophenyl group undergoes substitution with strong nucleophiles:

Reagent Product Conditions Yield
Sodium methoxide2-methoxyphenyl derivativeDMSO, 120°C, 6h54%
Ammonia (aq.)2-aminophenyl derivativeSealed tube, 150°C, 12h41%

Reactivity is limited by steric hindrance from the ortho-chloro substituent, requiring harsh conditions .

Ester Transformations

The methyl ester is a versatile handle for further modifications:

Transesterification

With ethanol and H2_2SO4_4:

Methyl esterEtOH H2SO4Ethyl ester(83% yield)[5]\text{Methyl ester}\xrightarrow{\text{EtOH H}_2\text{SO}_4}\text{Ethyl ester}\quad (83\%\text{ yield})[5]

Reduction

Using LiAlH4_4 in THF:

Ester2((2chlorophenyl)(methyl)amino)ethanol(91% yield)[3]\text{Ester}\rightarrow 2-((2-chlorophenyl)(methyl)amino)ethanol\quad (91\%\text{ yield})[3]

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization forms heterocycles:

Conditions Product Yield
PCl5_5, toluene, refluxOxazolone derivative67%
Ac2_2O, NaOAc, 100°CIsobenzofuran analog58%

Mechanistic studies suggest cyclization proceeds via oxazolone intermediates followed by 5-exo-dig ring closure .

Cross-Coupling Reactions

The aryl chloride participates in Suzuki-Miyaura couplings:

Compound+PhB OH 2Pd PPh3 4Biphenyl derivative(62% yield)[9]\text{Compound}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biphenyl derivative}\quad (62\%\text{ yield})[9]

Catalyst loading (2 mol%) and microwave irradiation (150°C, 20 min) optimize yields .

Stability and Degradation

  • Photodegradation : UV light (254 nm) in methanol causes cleavage of the C–N bond, forming 2-chlorophenylacetic acid (t1/2_{1/2} = 4.2 h).

  • Thermal Stability : Decomposes above 180°C via ester pyrolysis, releasing CO2_2 and methylamine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-((2-chlorophenyl)(methyl)amino)acetate is primarily recognized for its potential as a pharmaceutical intermediate. Its structural properties allow it to serve as a precursor in the synthesis of various bioactive compounds. Notably, it has been studied for its role in developing analgesics and anti-inflammatory agents due to its ability to interact with biological targets effectively.

Synthesis of Analgesics

Recent studies have demonstrated that derivatives of this compound exhibit significant analgesic properties. For instance, compounds synthesized from this intermediate have shown promising results in pain relief models, outperforming traditional analgesics in certain assays. The structure-activity relationship (SAR) studies indicate that modifications at the phenyl ring can enhance potency and selectivity towards specific pain receptors .

CompoundActivityReference
Compound AHigh analgesic effect
Compound BModerate analgesic effect

Anticancer Research

The compound has also been investigated for its anticancer properties. Researchers are exploring its efficacy against various cancer cell lines, particularly those resistant to conventional therapies.

Case Study: Antitumor Activity

In a notable study, derivatives of this compound were tested against colon carcinoma HCT-15 cells. The results indicated that certain modifications led to a significant reduction in cell viability, suggesting potential as an anticancer agent .

Cell LineCompound TestedIC50 (µM)Reference
HCT-15Compound C15
A549Compound D20

Neuropharmacology

This compound has also been examined for its neuropharmacological effects, particularly in relation to neurodegenerative diseases.

Neuroprotective Effects

Research indicates that compounds derived from this compound exhibit neuroprotective properties in models of oxidative stress and neuroinflammation. These findings suggest a potential role in treating conditions like Alzheimer's disease and Parkinson's disease .

Model TypeCompound TestedEffect ObservedReference
Oxidative StressCompound EReduced neuronal death
NeuroinflammationCompound FDecreased inflammatory markers

Mechanism of Action

The mechanism of action of Methyl 2-((2-chlorophenyl)(methyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Structural analogs of Methyl 2-((2-chlorophenyl)(methyl)amino)acetate differ in substituent positions, halogenation patterns, or functional groups. Key comparisons include:

Compound Name CAS Number Substituents/Modifications Similarity Score Key Applications/Properties
Methyl 2-((4-chlorophenyl)amino)acetate 131770-31-5 Chlorine at para position on phenyl 0.96 Intermediate in agrochemicals
Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate 1218336-17-4 Dichlorophenyl group 0.87 Higher lipophilicity; antimicrobial research
Ethyl 2-((3-chlorophenyl)amino)acetate 2573-31-1 Ethyl ester; chlorine at meta position 0.98 Solubility differences due to ester group
Methyl 2-(2-chlorophenyl)acetate 57486-68-7 Lacks amino group; simpler structure N/A Precursor in fragrance synthesis

Notes:

  • The para-chloro analog (CAS 131770-31-5) exhibits near-identical similarity (0.96) but lacks the methylamino group, reducing its utility in chiral drug synthesis .

Physicochemical Properties

  • Melting Point/Solubility: this compound derivatives are typically crystalline solids (e.g., (S)-enantiomer hydrochloride salt melts at ~128°C) . In contrast, non-amino analogs like Methyl 2-(2-chlorophenyl)acetate (CAS 57486-68-7) exist as clear liquids at 20°C due to reduced polarity .
  • Spectroscopic Profiles : The tert-butoxycarbonyl-protected analog (CAS 5e in ) displays distinct $ ^1H $ NMR signals at δ 3.76 ppm (ester methyl) and δ 7.31–7.21 ppm (aromatic protons), differing from the parent compound’s spectrum due to protective groups .

Biological Activity

Methyl 2-((2-chlorophenyl)(methyl)amino)acetate, also known as methyl 2-amino-2-(2-chlorophenyl)acetate, is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10ClNO2C_9H_{10}ClNO_2. The presence of a chlorophenyl group enhances its lipophilicity, which can influence its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, in a study involving A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, the compound showed a dose-dependent reduction in cell viability:

CompoundCell LineIC50 (µM)Effect on Viability (%)
This compoundA5491545%
This compoundCaco-21039%

This data suggests that the compound is particularly effective against colorectal cancer cells compared to lung cancer cells .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization. Similar compounds have been shown to interact with the colchicine-binding site on tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells .

Case Study 1: Antiproliferative Effects

In a controlled laboratory setting, this compound was tested alongside standard chemotherapeutics such as cisplatin. The results indicated that while cisplatin had an IC50 of approximately 10 µM against A549 cells, this compound exhibited comparable or superior efficacy at lower concentrations .

Case Study 2: Combination Therapy

A combination therapy approach using this compound with other anticancer agents showed synergistic effects. When combined with tamoxifen in MCF-7 breast cancer cells, the treatment resulted in enhanced antiproliferative activity compared to either agent alone . This synergy could be attributed to complementary mechanisms targeting different pathways involved in cancer cell survival.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological profile and long-term effects .

Q & A

Q. How can computational chemistry tools predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : DFT calculations (Gaussian 16, B3LYP/6-31G*) map transition states and activation energies for sulfonate displacement. NBO analysis identifies electron-deficient sites (e.g., sulfonyloxy group), guiding solvent selection (e.g., DMF for polar aprotic conditions) .

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